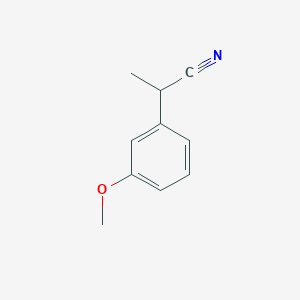
4-metil-N-((1-(2-fenoxiacetil)piperidin-4-il)metil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nuevas sustancias psicoactivas
Este compuesto está estructuralmente relacionado con el fentanilo, una sustancia controlada ampliamente utilizada en medicina para la anestesia y el control del dolor . Forma parte de un grupo de sustancias conocidas como nuevas sustancias psicoactivas (NPS), que están diseñadas para imitar los efectos de las drogas ilícitas establecidas .
Tratamiento del dolor y las enfermedades inflamatorias
La inhibición farmacológica de la hidrolasa de epóxido soluble (sEH) se ha sugerido como una terapia potencial para el tratamiento del dolor y las enfermedades inflamatorias . Dada su similitud estructural con el fentanilo, este compuesto podría utilizarse potencialmente en este contexto.
Diseño de fármacos antimaláricos
Las piperidinas, una clase de compuestos orgánicos que incluye este compuesto, se han utilizado en el diseño de fármacos para tratar la malaria . Específicamente, las piperidinas 1, 4-disustituidas han mostrado una alta selectividad para el Plasmodium falciparum resistente, el parásito que causa la malaria .
Tratamiento de la leucemia
Si bien no está directamente relacionado con este compuesto, cabe destacar que compuestos estructuralmente similares se han utilizado en el tratamiento de la leucemia . Por ejemplo, Imatinib, un inhibidor de la tirosina quinasa utilizado para tratar la leucemia, tiene una estructura politópica similar .
Diseño de fármacos en la industria farmacéutica
Las piperidinas y sus derivados están presentes en más de veinte clases de productos farmacéuticos . Dadas sus características estructurales, este compuesto podría utilizarse potencialmente en el diseño de nuevos fármacos en la industria farmacéutica .
Mecanismo De Acción
Target of Action
Structurally similar 1, 4-disubstituted piperidines have been reported to show high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
It’s worth noting that related 1, 4-disubstituted piperidines have been shown to inhibit the growth of plasmodium falciparum in vitro
Result of Action
Related compounds have been shown to inhibit the growth of plasmodium falciparum , suggesting potential antimalarial activity.
Propiedades
IUPAC Name |
4-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-11-18(26-14-15)20(24)21-12-16-7-9-22(10-8-16)19(23)13-25-17-5-3-2-4-6-17/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMKWEIDSANQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)
![Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate](/img/structure/B2502548.png)
![N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2502550.png)
![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol](/img/structure/B2502556.png)

![4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)


![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)


